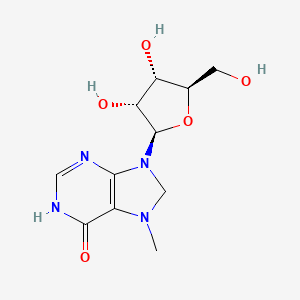
(2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a nucleoside analog It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar moiety and purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside.
Hydroxylation: Hydroxyl groups are introduced at specific positions on the sugar moiety through selective hydroxylation reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Glycosylation: Using optimized reaction conditions to maximize yield and purity.
Automated Synthesis: Employing automated synthesizers to streamline the process and ensure consistency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Deoxy derivatives.
Substitution Products: Halogenated or alkylated nucleosides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various nucleoside analogs with potential therapeutic applications.
Biology
In biological research, (2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is used to study nucleic acid interactions and enzyme mechanisms. It is also employed in the development of molecular probes for detecting specific DNA or RNA sequences.
Medicine
In medicine, this compound is investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. It is also utilized in the production of diagnostic reagents and molecular biology kits.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
Vidarabine: An antiviral nucleoside analog with a similar purine base.
Uniqueness
(2R,3R,4S,5R)-2-(6-Hydroxy-7-methyl-7H-purin-9(8H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: is unique due to its specific stereochemistry and hydroxylation pattern. These features contribute to its distinct biological activity and therapeutic potential.
Properties
Molecular Formula |
C11H16N4O5 |
|---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C11H16N4O5/c1-14-4-15(9-6(14)10(19)13-3-12-9)11-8(18)7(17)5(2-16)20-11/h3,5,7-8,11,16-18H,2,4H2,1H3,(H,12,13,19)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
TUGZJKMCEMAHRC-IOSLPCCCSA-N |
Isomeric SMILES |
CN1CN(C2=C1C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


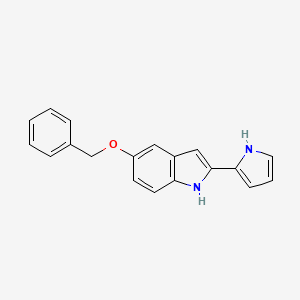
![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol](/img/structure/B11839800.png)
![(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11839801.png)
![N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B11839802.png)
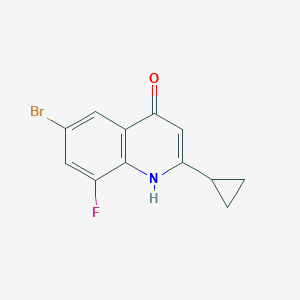

![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)

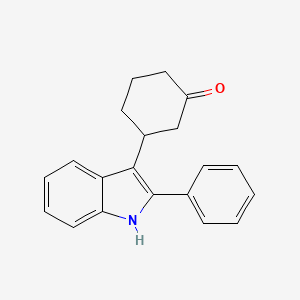
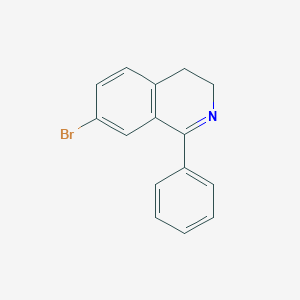
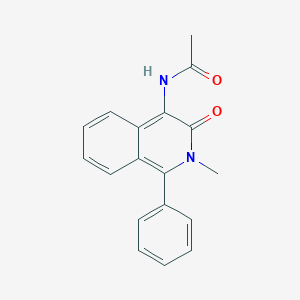

![5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole](/img/structure/B11839847.png)
